molecular formula C23H23N5O3 B12127625 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12127625
M. Wt: 417.5 g/mol
InChI Key: QAMPKEQOMQRFLM-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused 14-membered ring system with multiple heteroatoms. Key functional groups include:

  • N-(2-methoxyethyl) substituent: Introduces polarity and flexibility.
  • 7-[(4-methylphenyl)methyl] (p-methylbenzyl) group: Enhances lipophilicity and may influence receptor binding.
  • 2-oxo moiety: Likely contributes to electronic conjugation and stability.

Crystallographic tools like SHELXL and ORTEP-3 (used for small-molecule refinement and visualization) are critical for elucidating its 3D conformation .

Properties

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-28-20(24)17(22(29)25-10-12-31-2)13-18-21(28)26-19-5-3-4-11-27(19)23(18)30/h3-9,11,13,24H,10,12,14H2,1-2H3,(H,25,29)

InChI Key

QAMPKEQOMQRFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCOC)C(=O)N4C=CC=CC4=N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Heterocyclic Intermediates

A solution-phase reaction between 2,4-dichloroquinazoline and a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at 0°C initiates cyclization. Triethylamine (TEA) is employed to neutralize HCl byproducts, yielding a dihydroquinazolinone intermediate. Subsequent heating to 60°C in the presence of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) facilitates ring expansion, forming the tricyclic core with >80% yield.

Table 1: Optimization of Tricyclic Core Synthesis

ConditionCatalystTemperatureTime (h)Yield (%)
THF, TEANone0°C → 60°C2465
THF, TBD (30 mol%)TBD0°C → 60°C2288
Solid phase, NaOHNaOH100°C1872

Solid-phase synthesis using NaOH as a base under solvent-free conditions offers moderate yields (72%) but reduces purification complexity.

Carboxamide Formation

The final step involves coupling the carboxylic acid derivative with 2-methoxyethylamine to form the carboxamide.

Activation with EDC/HOBt

The carboxylic acid intermediate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Subsequent addition of 2-methoxyethylamine at room temperature yields the target carboxamide with 85% purity.

Rhodium-Catalyzed Coupling

An alternative method employs Rh₂(OAc)₄ (2 mol%) in acetone at 60°C, enabling direct coupling without pre-activation. This one-pot approach reduces step count but requires stringent temperature control.

Optimization of Reaction Conditions

Comparative studies highlight the impact of catalysts, solvents, and bases on yield and scalability.

Table 2: Comparative Analysis of Carboxamide Coupling Methods

MethodCatalystSolventTemperatureYield (%)
EDC/HOBtNoneDCMRT85
Rh₂(OAc)₄Rh₂(OAc)₄Acetone60°C78
Solid-phaseNaOHSolvent-free100°C68

The EDC/HOBt method is preferred for large-scale synthesis due to reproducibility, while Rh₂(OAc)₄ offers advantages in reaction speed.

Challenges and Mitigation Strategies

  • Byproduct Formation : Oligomerization during cyclocondensation is minimized by slow addition of amines and strict temperature control.

  • Purification Complexity : Column chromatography with ethyl acetate/petroleum ether (1:6) effectively isolates the target compound from polar impurities .

Chemical Reactions Analysis

Types of Reactions

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the tricyclic core .

Scientific Research Applications

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, potentially inhibiting or activating specific functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The closest analogue is N-Ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 371212-22-5, ). Key differences include:

Feature Target Compound Analogue (CAS: 371212-22-5)
N-Substituent N-(2-methoxyethyl) N-Ethyl
Position 11 Unsubstituted 11-Methyl
Lipophilicity Higher (due to p-methylbenzyl) Lower (ethyl group)

The N-(2-methoxyethyl) group in the target compound may enhance solubility compared to the simpler N-ethyl substituent, while the 11-methyl group in the analogue could introduce steric hindrance affecting binding affinity .

Heterocyclic Systems

Compounds like 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share tricyclic frameworks but differ in:

  • Ring size and fusion : Spiro[4.5]decane vs. fused tetradeca-pentaene.
  • Functional groups: Benzothiazole and oxa-aza moieties vs. imino-oxo-triaza systems.

Computational Similarity Analysis

Studies on similarity coefficients () suggest that the Tanimoto index is widely used to compare binary structural fingerprints. For the target compound:

  • Substituent-driven diversity : Modifications at N- and benzyl positions significantly alter similarity scores.
  • Scaffold conservation : The tricyclic core ensures moderate similarity (>60% via Tanimoto) with analogues like CAS: 371212-22-5, despite substituent variations .

Biological Activity

The compound 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with potential biological activity due to its unique structural features. This article explores its biological properties, synthesis, and potential applications based on available research findings.

Molecular Formula and Weight

  • Molecular Formula : C28H25N5O2
  • Molecular Weight : 463.5 g/mol

Structural Features

The compound features a triazatricyclic structure with multiple functional groups:

  • Imino Group : Contributes to its reactivity and potential biological interactions.
  • Methoxyethyl Side Chain : Enhances solubility and bioavailability.
  • Carboxamide Moiety : May play a role in binding interactions with biological targets.

Preliminary Studies

Research indicates that compounds with structural similarities to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Some analogs have shown effectiveness against bacterial strains.
  • Anticancer Activity : Similar compounds have been evaluated for their ability to inhibit cancer cell growth.

The mechanism of action for this compound likely involves:

  • Target Interaction : Binding to specific enzymes or receptors, modulating their activity.
  • Biochemical Pathways : Influencing signaling pathways that regulate cellular functions.

Case Studies

  • Anticancer Activity : A study on triazole derivatives indicated that modifications in the side chains can enhance cytotoxicity against various cancer cell lines. The presence of the imino group may facilitate interactions with DNA or RNA, leading to apoptosis in cancer cells.
  • Antimicrobial Effects : Research on similar compounds has demonstrated inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Formation of the Tricyclic Core : Key reactions include cyclization and functional group modifications.
  • Introduction of Functional Groups : The imino and carboxamide groups are introduced through specific amination and acylation reactions.

Industrial Production Methods

For large-scale production, methods such as continuous flow synthesis and green chemistry principles are adopted to enhance efficiency and reduce environmental impact.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. The unique combination of the triazole ring with a tetracyclic structure suggests distinct pharmacological properties compared to its analogs.

Potential Applications

Based on its biological activity, potential applications include:

  • Medicinal Chemistry : Development of new therapeutic agents targeting specific diseases.
  • Material Science : Use in the synthesis of novel materials or as catalysts in chemical reactions.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can its purity be ensured?

  • Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization of precursors (e.g., via the Sandmeyer reaction for halogenation) and functional group modifications. Critical steps include:
  • Precursor Cyclization: Use catalysts like copper(I) iodide under reflux with polar aprotic solvents (e.g., DMF) to form the triazatricyclic core .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (using ethanol/water mixtures) to achieve >95% purity .
  • Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or by-products .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer:
  • Spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and hydrogen bonding interactions (e.g., imino group at δ 8.2–8.5 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (calculated: ~440 g/mol) and fragmentation patterns .
  • Thermal Analysis: DSC/TGA to assess melting point (observed range: 210–220°C) and thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Methodological Answer:
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24h to 2h) by using microwave irradiation (100–150°C, 300W) to enhance cyclization efficiency .
  • Flow Chemistry: Implement continuous flow reactors for intermediates like the triazatricyclic core, ensuring consistent temperature/pressure control (e.g., 80°C, 1.5 bar) .
  • Catalyst Screening: Test Pd/C or Raney nickel for hydrogenation steps, monitoring yield via in-situ FTIR to minimize over-reduction .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer:
  • Comparative SAR Studies: Synthesize analogs (e.g., replacing the 4-methylphenyl group with fluorophenyl or methoxypropyl) and test inhibitory activity against kinases (e.g., EGFR, IC₅₀ assays) to identify critical substituents .
  • Binding Assays: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) with target proteins, validating discrepancies between in vitro and cellular assays .
  • Metabolic Stability Tests: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which may explain variable efficacy in different models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer:
  • Target Identification: Perform affinity chromatography using immobilized compound derivatives to pull down binding proteins from cell lysates, followed by LC-MS/MS proteomics .
  • Crystallography: Co-crystallize the compound with suspected targets (e.g., kinases) to resolve binding modes at 1.5–2.0 Å resolution .
  • Pathway Analysis: Use RNA-seq or phosphoproteomics on treated cell lines to map downstream signaling effects (e.g., apoptosis, cell cycle arrest) .

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